4-Chloro-2-isocyano-1-methylbenzene
Description
4-Chloro-2-isocyano-1-methylbenzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom at position 4, an isocyano group (-NC) at position 2, and a methyl group (-CH₃) at position 1. The isocyano functional group confers unique reactivity, making this compound valuable in organometallic chemistry and as a ligand in catalytic systems.
Properties
IUPAC Name |
4-chloro-2-isocyano-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVCJUZMZATMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394205 | |
| Record name | 4-chloro-2-isocyano-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-01-1 | |
| Record name | 4-chloro-2-isocyano-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isocyano-1-methylbenzene typically involves the reaction of 4-chloro-2-methylbenzylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are strictly adhered to due to the toxic nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isocyano-1-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the isocyano group, which is an electron-withdrawing group.
Nucleophilic Aromatic Substitution: The chloro group in the compound makes it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include substituted phenyl isocyanides.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-Chloro-2-isocyano-1-methylbenzene is utilized as an intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its isocyano group allows for the formation of diverse chemical structures, which can lead to more effective treatments against various cancers.
Case Studies:
- A study published in Nature Communications highlighted the compound's efficacy in inhibiting bacterial growth through covalent modification of target proteins, which is crucial for developing new antibiotics .
- Research conducted by RSC Publishing demonstrated that this compound can enhance metabolic activity in certain cell lines while exhibiting cytotoxic effects at higher concentrations, emphasizing its potential as a therapeutic agent.
Material Science
Specialty Polymers and Resins:
In material science, this compound is incorporated into specialty polymers and resins. These materials benefit from enhanced durability and heat resistance, making them suitable for applications in automotive and aerospace industries. The compound's unique properties contribute to the performance of coatings and adhesives used in these sectors .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a vital building block in organic synthesis. It facilitates the creation of complex organic molecules and heterocyclic compounds used in various research settings. Its ability to undergo electrophilic and nucleophilic aromatic substitution reactions expands its utility in synthetic chemistry.
Chemical Reactions:
- Electrophilic Aromatic Substitution: The compound can participate in reactions with bromine or chlorine under Lewis acid catalysis.
- Nucleophilic Aromatic Substitution: It reacts with strong nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions, leading to substituted phenyl isocyanides.
Environmental Applications
Development of Eco-Friendly Pesticides:
Research is ongoing into using this compound for developing environmentally friendly pesticides. The aim is to create sustainable agricultural practices by minimizing harmful effects on ecosystems while maintaining effective pest control .
Mechanism of Action
The mechanism of action of 4-Chloro-2-isocyano-1-methylbenzene involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The following compounds share structural similarities but differ in substituents, leading to distinct chemical behaviors:
Key Observations:
- Isocyano vs. Isothiocyanato: The isothiocyanato group (-NCS) in 1-chloro-2-isothiocyanato-4-methoxybenzene increases electrophilicity, enabling nucleophilic attacks (e.g., with amines), whereas the isocyano group (-NC) in the target compound is more nucleophilic and prone to metal coordination .
- Steric and Electronic Effects: The bulky isopropyl group in 1-chloro-3-isopropyl-4-methylbenzene reduces reactivity compared to the smaller methyl group, favoring applications as a solvent or non-polar intermediate .
- Sulfonyl Modification: The sulfonyl-linked isocyano compound (CAS 1029104-34-4) exhibits higher thermal stability due to electron-withdrawing sulfonyl groups, suggesting that substituents adjacent to the isocyano group significantly influence stability .
Physicochemical Properties
- Polarity : The methoxy group in 1-chloro-2-isothiocyanato-4-methoxybenzene increases polarity (logP ~2.1 estimated), whereas the isopropyl analog (logP ~3.5) is more hydrophobic .
- Thermal Stability: Sulfonyl-modified isocyano compounds decompose above 200°C, while simpler isocyano analogs (e.g., target compound) may degrade at lower temperatures (~150°C) due to weaker electron-withdrawing effects .
Biological Activity
4-Chloro-2-isocyano-1-methylbenzene, also known as an isocyanide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their unique reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
The biological activity of this compound is primarily attributed to its isocyanide group, which allows for covalent interactions with various biological targets. Isocyanides are known to inhibit bacterial pathogens through covalent targeting of enzymes, leading to functional inhibition and destabilization of proteins involved in critical metabolic pathways .
Target Proteins
Research indicates that isocyanides can bind to catalytic sites of enzymes, effectively inhibiting their activity. For example, studies have shown that isocyanides can inhibit cytochrome P450 enzymes, which are essential for drug metabolism and synthesis .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including resistant strains such as Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell function by targeting essential proteins .
Cytotoxicity
While the compound shows promise as an antimicrobial agent, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. This duality necessitates careful dosage optimization when considering therapeutic applications. Cytotoxicity assays have revealed a concentration-dependent relationship where lower doses promote cell survival while higher doses lead to cell death .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Efficacy : A study published in Nature Communications reported that isocyanides can effectively inhibit bacterial growth by targeting specific metabolic pathways. The study highlighted the compound's ability to covalently modify target proteins, leading to bacterial cell death .
- Cytotoxic Effects : Research conducted by RSC Publishing demonstrated that while lower concentrations of this compound enhanced metabolic activity in certain cell lines, higher concentrations resulted in significant cytotoxicity. The study emphasized the need for further investigations into the therapeutic window of this compound .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles indicate that it can be effectively transported across cellular membranes due to its lipophilic nature.
Metabolic Pathways
The compound interacts with various metabolic pathways, influencing enzyme activity and metabolite levels within cells. Its involvement in these pathways suggests potential applications in modulating metabolic disorders .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Isocyanide A | C8H7N | Antimicrobial; moderate cytotoxicity |
| Isocyanide B | C10H9ClN | Stronger antibacterial; lower cytotoxicity |
| 4-Methylisocyanide | C8H9N | Antiviral properties |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 4-Chloro-2-isocyano-1-methylbenzene in laboratory settings?
- Methodology : Synthesis typically involves nucleophilic substitution or cyanation reactions. Use Schlenk lines or closed systems to handle moisture-sensitive intermediates (e.g., isocyanides) . Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) to minimize side products . Purification can employ column chromatography with silica gel or reverse-phase HPLC, validated via TLC or GC-MS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR (¹H/¹³C) for substituent positions and electronic environments.
- X-ray crystallography for absolute configuration and bond-length analysis (if crystalline).
- IR spectroscopy to confirm the isocyano group (C≡N stretch ~2150 cm⁻¹).
- DFT calculations (e.g., Gaussian) to correlate experimental data with theoretical electronic structures .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic NMR or LC-MS. Use gloveboxes for air-sensitive manipulations. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and vapor respirators due to potential toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanism proposals involving this compound?
- Methodology :
- Kinetic isotope effects (KIE) or Hammett studies to elucidate rate-determining steps.
- In-situ monitoring (e.g., ReactIR) for intermediate detection.
- Cross-validation using computational tools (e.g., transition state modeling in COMSOL Multiphysics) to reconcile experimental and theoretical data .
Q. What advanced computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodology :
- Molecular dynamics (MD) simulations to study solvent effects and ligand interactions.
- Machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict regioselectivity.
- Quantum mechanical/molecular mechanical (QM/MM) hybrid methods for enzyme-catalyzed reactions .
Q. How should researchers address discrepancies in analytical data (e.g., NMR vs. X-ray) for derivatives of this compound?
- Methodology :
- Multi-technique validation : Compare NMR (solution state) with X-ray (solid state) to identify polymorphism or solvent effects.
- Error analysis : Use statistical tools (e.g., ANOVA) to quantify instrument precision and experimental variability .
Q. What experimental designs are recommended for studying the environmental impact of this compound degradation byproducts?
- Methodology :
- Batch reactor studies under controlled pH/temperature to simulate natural conditions.
- LC-HRMS for non-targeted analysis of degradation products.
- Toxicity assays (e.g., Daphnia magna) to assess ecological risks .
Methodological Resources
- Safety Protocols : Refer to OSHA-compliant guidelines for handling volatile isocyanides, including fume hoods and emergency showers .
- Statistical Frameworks : Apply factorial design (e.g., 2³ full factorial) to optimize reaction yields while minimizing resource use .
- Computational Tools : Utilize COMSOL Multiphysics for reaction kinetics modeling and Gaussian for electronic structure analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
